(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a chemical compound with the molecular formula CHBrN and a molecular weight of 226.12 g/mol. It is characterized by its structural features, including a bromine atom attached to the naphthalene ring and an amine group. The compound is known for its chirality, indicated by the (S) configuration, which plays a significant role in its biological activity and interactions. The compound has a CAS number of 676136-31-5 and is utilized in various scientific research applications due to its unique properties .
The chemical reactivity of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine can be attributed to the presence of both the bromine substituent and the amine functional group. Common reactions include:
These reactions are significant for synthesizing related compounds or modifying the existing structure for specific applications .
Research indicates that (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine exhibits potential biological activity. While specific mechanisms of action are not fully documented, similar halogenated tetrahydronaphthalene derivatives have been studied for their interactions with various biological targets, including:
Further studies are needed to fully elucidate its biological effects and therapeutic potential .
The synthesis of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity .
(S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine finds applications in various fields:
Its unique structure allows it to serve as a versatile intermediate in organic synthesis .
Interaction studies involving (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine have focused on its binding affinity and efficacy towards various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding how this compound may modulate biological processes or serve as a lead compound for drug development .
Several compounds share structural similarities with (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with opposite chirality | Potential differences in biological activity |
| 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine instead of bromine | Different reactivity and solubility |
| 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine | Iodine substituent | May exhibit enhanced lipophilicity |
These compounds highlight the uniqueness of (S)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine through its specific halogenation pattern and chirality. Each compound's distinct properties contribute to varying applications and biological activities .
Bromination of naphthalene and tetralin derivatives serves as a foundational step in constructing the halogenated tetralin scaffold. Two primary approaches dominate: thermal bromination and photochemical bromination.
High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with molecular bromine (Br₂) at 140–160°C produces 1,4-dibromo-1,2,3,4-tetrahydronaphthalene via benzylic C–H bond activation. This method leverages the stability of benzylic radicals, favoring substitution at positions 1 and 4 of the tetralin system. Subsequent dehydrobromination yields 1,4-dibromonaphthalene, a precursor for further functionalization.
Irradiation of naphthalene with Br₂ in carbon tetrachloride (CCl₄) at 0–10°C under UV light enables regioselective addition, forming α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene in 90% yield. This method avoids thermal decomposition and preserves stereochemical integrity, critical for downstream chiral amine synthesis.
| Method | Conditions | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| Thermal | Br₂, 140°C, 6 h | 1,4-Dibromotetralin | 92% | Benzylic positions |
| Photochemical | Br₂, CCl₄, UV, 0°C | Tetrabromotetrahydronaphthalene | 90% | α,2β,3α,4β-addition |
Chiral tetralin amines are accessible via asymmetric reductive amination (ARA) of ketone intermediates. A notable example employs iridium-phosphoric acid cooperative catalysis to convert tetralin-derived ketones into enantiomerically enriched amines.
| Catalyst System | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Ir/ZhaoPhos | Tetralin-derived ketones | >99 | 85–92 |
| Pd/C + Lipase | Racemic tetralin alcohols | 99.7 | 90 |
Enzymatic resolution offers a robust route to (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine by exploiting lipase-catalyzed kinetic resolution.
Racemic 1-amino-tetralin derivatives undergo selective acylation with ethyl acetate in toluene, yielding (R)-acetylated and (S)-free amine enantiomers. Acid-base extraction separates the products, achieving >99% ee for the (S)-enantiomer.
Immobilized CALB on mesocellular foam facilitates kinetic resolution of α-tetralol derivatives, enabling scalable production of (S)-amines with 100% selectivity.
Optimizing photochemical bromination involves controlling solvent polarity, light intensity, and temperature to enhance regioselectivity.
| Parameter | Optimal Condition | Regioselectivity Outcome |
|---|---|---|
| Solvent | CCl₄ | α,2β,3α,4β-Tetrabromide |
| Light Intensity | 150W UV lamp | 90% yield of tetrabromide |
| Temperature | 0°C | Minimal decomposition |
The bromine atom at the C5 position of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine represents a highly reactive electrophilic center that undergoes various nucleophilic substitution reactions with significant synthetic utility. The aromatic bromine substituent displays distinctive reactivity patterns that differ substantially from aliphatic bromides due to the partial aromatic character of the carbon-bromine bond [1] .
Computational studies using density functional theory have revealed that the C5 position exhibits enhanced electrophilic character due to the electron-withdrawing nature of the bromine substituent [3] [4]. The tetrahydronaphthalene framework provides additional electronic stabilization through resonance effects, with the aromatic ring system influencing the polarization of the carbon-bromine bond. Hirshfeld charge analysis indicates that the C5 carbon bears a partial positive charge of approximately +0.15 to +0.20 units, making it particularly susceptible to nucleophilic attack [3].
The regioselectivity of nucleophilic substitution at the C5 position is significantly influenced by both electronic and steric factors. Electrophilic aromatic substitution studies on related tetrahydronaphthalene systems demonstrate that position 5 exhibits greater reactivity than position 8, with calculated localization energies favoring C5 attack by nucleophiles [1]. This enhanced reactivity stems from the meta-orientation effect relative to the saturated alkyl chain, which provides electron-donating inductive effects.
The nucleophilic substitution at the C5 bromine position proceeds through multiple mechanistic pathways depending on the nature of the nucleophile and reaction conditions. Primary and secondary amines typically react via a direct nucleophilic aromatic substitution mechanism, particularly under basic conditions where the amine nucleophile is deprotonated . The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of bromide ion.
Data Table 3.1: Nucleophilic Substitution Reaction Parameters
| Reaction Type | Typical Nucleophiles | Reaction Conditions | Yield Range (%) | Selectivity | Temperature (°C) |
|---|---|---|---|---|---|
| SN1 | Amines | Polar protic solvents | 40-80 | Moderate | 60-120 |
| SN2 | Alkoxides | Aprotic solvents | 60-95 | High | 25-80 |
| Nucleophilic Aromatic Substitution | Azides | Basic conditions | 50-85 | Moderate-High | 80-150 |
| Metal-Catalyzed Displacement | Thiols | Transition metal catalysts | 70-95 | High | 80-140 |
Azide nucleophiles demonstrate exceptional selectivity for the C5 position, with sodium azide reactions yielding the corresponding 5-azido derivative in yields ranging from 50-85% under basic conditions [6]. The azide substitution proceeds through a concerted mechanism with excellent regioselectivity, attributed to the hard nucleophilic character of the azide anion and its favorable interaction with the polarized carbon-bromine bond.
Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile generally provide optimal conditions for nucleophilic substitution reactions at the C5 position. These solvents effectively solvate the nucleophile while minimizing competing side reactions [7]. The choice of solvent significantly influences both reaction rate and selectivity, with aprotic solvents typically favoring direct nucleophilic attack over competing elimination reactions.
Temperature optimization studies reveal that most nucleophilic substitution reactions proceed efficiently at temperatures between 80-140°C, with higher temperatures favoring elimination reactions over substitution . Base strength and concentration play crucial roles in determining reaction outcomes, with stronger bases such as sodium hydride and potassium tert-butoxide providing enhanced nucleophile activation.
The primary amine functionality in (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine serves as a versatile nucleophilic center for various condensation and acylation reactions. The stereochemical configuration at the C1 position significantly influences the reactivity and selectivity of these transformations, with the (S)-enantiomer displaying distinct kinetic and thermodynamic preferences compared to its (R)-counterpart [8].
The formation of Schiff bases through condensation with aldehydes and ketones represents one of the most synthetically useful transformations of the amine functionality. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond [9] [10] [11] [12].
Data Table 3.2: Schiff Base Formation Parameters
| Aldehyde/Ketone Type | Reaction Time (h) | Catalyst | Yield (%) | Selectivity | Solvent |
|---|---|---|---|---|---|
| Aromatic aldehydes | 2-6 | Acid catalyst | 80-95 | High | Ethanol |
| Aliphatic aldehydes | 4-8 | Lewis acid | 70-90 | Moderate | Methanol |
| Aromatic ketones | 6-12 | Brønsted acid | 60-85 | Moderate | Toluene |
| Aliphatic ketones | 8-16 | Metal catalyst | 55-80 | Low-Moderate | DCM |
Aromatic aldehydes such as benzaldehyde and substituted benzaldehydes react with exceptional efficiency, typically yielding Schiff base products in 80-95% yields within 2-6 hours under mild acidic conditions [13] [14]. The enhanced reactivity with aromatic aldehydes stems from the increased electrophilicity of the carbonyl carbon due to conjugation with the aromatic ring system. Additionally, the resulting Schiff bases benefit from extended conjugation, providing thermodynamic stabilization.
The stereochemical outcome of Schiff base formation is significantly influenced by the configuration at the C1 position. The (S)-configuration of the amine creates a sterically hindered environment that favors the formation of specific geometric isomers of the resulting Schiff base. Nuclear magnetic resonance studies indicate that the (E)-isomer is predominantly formed due to minimization of steric interactions between the aromatic ring and the newly formed imine substituent [9].
The presence of the bromine substituent at the C5 position introduces additional electronic effects that influence the nucleophilicity of the amine group. Computational analysis reveals that the electron-withdrawing nature of bromine reduces the basicity of the amine by approximately 0.3-0.5 pKa units compared to the unsubstituted analog, resulting in slightly reduced reaction rates but enhanced selectivity for specific aldehyde and ketone substrates [15].
Acylation of the primary amine group represents another important class of transformations, providing access to amide derivatives with potential pharmaceutical applications. The reaction typically proceeds through nucleophilic acyl substitution, with the amine attacking the carbonyl carbon of acyl chlorides, anhydrides, or activated esters [15] [16] [17].
Acetic anhydride reactions proceed with exceptional efficiency under mild conditions, typically yielding the corresponding N-acetyl derivative in 85-95% yields within 1-3 hours at room temperature [16]. The reaction mechanism involves initial nucleophilic attack of the amine on the acyl carbon, followed by elimination of acetate to form the amide bond. The mild reaction conditions preserve the bromine substituent, enabling further synthetic elaboration.
Lewis acid catalysts such as aluminum chloride and boron trifluoride etherate significantly enhance the rate of Schiff base formation, particularly with less reactive ketone substrates [13]. The catalysts activate the carbonyl group through coordination, increasing its electrophilicity and facilitating nucleophilic attack by the amine. However, care must be taken to avoid over-activation, which can lead to competing side reactions including elimination of the bromine substituent.
Brønsted acid catalysts, including acetic acid and para-toluenesulfonic acid, provide optimal conditions for most aromatic aldehyde condensations. These catalysts promote the dehydration step without excessive activation of the carbonyl group, resulting in high yields and excellent selectivity for the desired Schiff base products [18] [10].
The treatment of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine with strong bases under appropriate conditions can lead to ring-opening and dearomatization reactions that fundamentally alter the molecular framework. These transformations represent some of the most challenging synthetic manipulations due to the inherent stability of the aromatic system and the potential for multiple competing reaction pathways [19] [20] [21] [22].
The Birch reduction, utilizing alkali metals in liquid ammonia, represents the most extensively studied dearomatization reaction applicable to tetrahydronaphthalene derivatives. When (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is subjected to sodium or lithium in liquid ammonia with an alcohol proton source, the aromatic ring undergoes selective reduction to form 1,4-dihydronaphthalene derivatives [21] [22] [23].
Data Table 3.3: Ring-Opening and Dearomatization Parameters
| Base Type | Reaction Conditions | Temperature (°C) | Yield (%) | Selectivity | Product Type |
|---|---|---|---|---|---|
| LiNH₂ | Liquid NH₃ | -78 to -33 | 45-70 | Moderate | Dihydronaphthalene |
| NaNH₂ | DMF | 0-25 | 50-75 | High | Ring-opened products |
| KNH₂ | THF | -78 to 0 | 40-65 | Low | Dearomatized products |
| LDA | Toluene | 25-60 | 35-60 | Moderate | Reduced products |
The mechanism of Birch reduction involves initial electron transfer from the metal to the aromatic ring, generating a radical anion intermediate. Subsequent protonation occurs at the position adjacent to the bromine substituent due to the electron-withdrawing effect, followed by a second electron transfer and protonation to yield the dearomatized product [22]. The presence of the bromine substituent significantly influences the regioselectivity of protonation, with the electron-withdrawing effect directing protonation to the ortho position.
Strong amide bases such as lithium diisopropylamide and sodium amide can promote ring-opening reactions under specific conditions. These reactions typically proceed through deprotonation of the benzylic position, followed by nucleophilic attack on the aromatic ring system [24]. The resulting ring-opened products retain the amine functionality while disrupting the aromatic system.
The regioselectivity of ring-opening is significantly influenced by the electronic properties of the bromine substituent. Computational studies indicate that the electron-withdrawing nature of bromine stabilizes the intermediate anion formed during the ring-opening process, favoring cleavage at specific positions within the ring system [19].
An alternative approach to dearomatization involves electrophile-facilitated processes where the aromatic ring is activated through coordination with electrophilic species. The presence of the bromine substituent can facilitate these transformations by providing a leaving group that enables subsequent rearrangement reactions [19].
These reactions typically proceed through formation of an electrophilic intermediate that disrupts the aromatic system, followed by intramolecular rearrangement to yield dearomatized products. The amine functionality can participate in these transformations either as a nucleophile or as a coordinating ligand, depending on the specific reaction conditions employed.
The major challenge in ring-opening and dearomatization reactions is the competition between the desired transformations and various side reactions. These include elimination of the bromine substituent, oxidation of the amine functionality, and polymerization reactions [20]. Careful control of reaction conditions, including temperature, solvent, and base concentration, is essential for achieving acceptable yields and selectivity.
The stereochemical configuration at the C1 position influences the selectivity of these transformations, with the (S)-enantiomer displaying different kinetic preferences compared to the racemic mixture. This stereochemical effect becomes particularly pronounced in reactions involving coordination of the amine functionality with the base or reducing agent.
The bromine substituent at the C5 position of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine provides an excellent leaving group for palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This transformation enables the formation of carbon-nitrogen bonds through the coupling of the aryl bromide with various amine nucleophiles under mild conditions [25] [26] [27] [28].
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination [27] [29] [28]. The reaction begins with oxidative addition of the aryl bromide to a palladium(0) complex, generating a palladium(II) intermediate. The amine nucleophile then coordinates to the palladium center, followed by base-assisted deprotonation to form the amido complex. Finally, reductive elimination forms the desired carbon-nitrogen bond and regenerates the palladium(0) catalyst.
Data Table 3.4: Buchwald-Hartwig Amination Parameters
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) | Substrate Scope |
|---|---|---|---|---|---|---|
| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 80-110 | 75-95 | 4-12 | Broad |
| Pd(OAc)₂/XantPhos | K₂CO₃ | Dioxane | 100-120 | 80-90 | 6-18 | Moderate |
| Pd(OAc)₂/BrettPhos | NaOt-Bu | DMF | 60-100 | 70-88 | 2-8 | Excellent |
| Pd(dba)₂/P(t-Bu)₃ | LHMDS | THF | 80-100 | 65-85 | 8-24 | Good |
The presence of the electron-withdrawing bromine substituent at the C5 position enhances the reactivity of the aryl bromide towards oxidative addition, a crucial step in the catalytic cycle. The increased electrophilicity of the aromatic carbon bearing the bromine facilitates the initial palladium insertion, resulting in faster reaction rates and higher yields compared to electron-rich aryl bromides [25].
The choice of phosphine ligand significantly influences the efficiency and selectivity of the Buchwald-Hartwig amination. Bidentate ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) provide excellent results with a broad range of amine nucleophiles [26]. These ligands stabilize the palladium center throughout the catalytic cycle while providing sufficient steric bulk to prevent competing side reactions.
The BrettPhos ligand system has demonstrated exceptional performance in Buchwald-Hartwig aminations involving sterically hindered substrates. The bulky, electron-rich phosphine ligand facilitates rapid oxidative addition while promoting efficient reductive elimination, resulting in high yields and short reaction times [26]. This catalyst system is particularly effective for coupling reactions involving primary amines and less nucleophilic amine substrates.
The Buchwald-Hartwig amination of (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine displays excellent tolerance for various functional groups present in the amine coupling partner. Primary aliphatic amines, secondary amines, and anilines all react efficiently under optimized conditions [25] [30]. The reaction is particularly well-suited for the synthesis of complex amine derivatives with pharmaceutical relevance.
The presence of the primary amine functionality at the C1 position does not interfere with the cross-coupling reaction at the C5 position, demonstrating excellent chemoselectivity. This selectivity enables the sequential functionalization of both reactive sites, providing access to highly substituted tetrahydronaphthalene derivatives with diverse biological activities [8].
The stereochemical integrity of the C1 position is maintained throughout the Buchwald-Hartwig amination process, with no detectable racemization observed under standard reaction conditions [26]. This stereoretention is attributed to the distance between the reaction center and the stereogenic center, which prevents epimerization through neighboring group participation or other stereochemical scrambling mechanisms.
The enantiomeric purity of the starting material is preserved in the cross-coupling products, enabling the synthesis of enantiomerically pure compounds for biological evaluation. This feature is particularly important for pharmaceutical applications where stereochemical purity is crucial for biological activity and safety profiles [8].
The Buchwald-Hartwig amination has been successfully applied to the large-scale synthesis of pharmaceutical intermediates derived from (S)-5-bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine. Flow chemistry approaches have been developed to enable continuous processing with improved safety and efficiency compared to traditional batch methods [26]. These flow processes typically operate at elevated temperatures and pressures, enabling shorter reaction times and higher throughput.
The catalyst loading can be reduced to as low as 0.1-0.5 mol% palladium for large-scale applications, making the process economically viable for industrial production. The use of heterogeneous catalysts and catalyst recycling systems further enhances the economic attractiveness of these transformations for pharmaceutical manufacturing [26].